molecular formula C18H30O4 B14200659 8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid CAS No. 868364-07-2

8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid

Cat. No.: B14200659
CAS No.: 868364-07-2
M. Wt: 310.4 g/mol
InChI Key: LHRAPWPCONGCEQ-UHFFFAOYSA-N
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Description

8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring containing an oxygen atom. This compound is notable for its complex structure, which includes two epoxide rings and a long aliphatic chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid typically involves multiple steps:

    Formation of the Epoxide Rings: The initial step involves the formation of the epoxide rings. This can be achieved through the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Chain Elongation: The aliphatic chain is then elongated through a series of reactions, including alkylation and oxidation.

    Final Assembly: The final step involves the coupling of the epoxide rings with the elongated aliphatic chain. This can be done using various coupling agents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the epoxide rings, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products

    Oxidation: Diols and other oxygenated compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted compounds depending on the nucleophile used.

Scientific Research Applications

8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid involves its interaction with various molecular targets. The epoxide rings can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. This can result in changes in the structure and function of these biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Epoxyoctanoic acid: A simpler epoxide with a single epoxide ring and a shorter aliphatic chain.

    Epoxydodecanoic acid: Similar structure but with a longer aliphatic chain.

    Epoxyhexanoic acid: Another epoxide with a shorter aliphatic chain.

Uniqueness

8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid is unique due to its dual epoxide rings and the specific positioning of these rings along the aliphatic chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

868364-07-2

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

8-[3-[(3-pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h3,7,14-17H,2,4-6,8-13H2,1H3,(H,19,20)

InChI Key

LHRAPWPCONGCEQ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC1C(O1)CC2C(O2)CCCCCCCC(=O)O

Origin of Product

United States

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